3-Amino-5-benzylthio-1,2,4-thiadiazole

Overview

Description

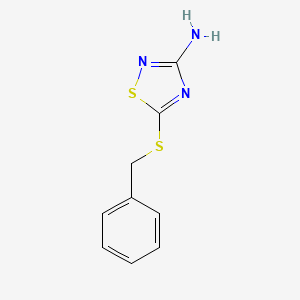

3-Amino-5-benzylthio-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an amino group at position 3 and a benzylthio (-SCH₂Ph) group at position 5. The 1,2,4-thiadiazole scaffold is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, which confers unique electronic and steric properties. The benzylthio substituent enhances lipophilicity and may influence biological activity, making this compound a candidate for pharmaceutical and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides. One common method includes dissolving 5-amino-1,3,4-thiadiazole-2-thiol in anhydrous tetrahydrofuran (THF) and adding potassium tert-butylate. After a brief period of sonication, benzyl halide is added, and the mixture is sonicated further at room temperature . The reaction progress is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-benzylthio-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The benzylthio group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include aryl halides and base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aryl halides can yield various aryl-substituted thiadiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 3-amino-5-benzylthio-1,2,4-thiadiazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens.

Key Findings:

- Antibacterial Activity: Studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Activity: Compounds have also demonstrated antifungal effects against species such as Candida albicans and Aspergillus fumigatus .

Data Table: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | High |

| This compound | C. albicans | Moderate |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies highlighting its ability to inhibit cancer cell proliferation.

Mechanism of Action:

Thiadiazole derivatives function by targeting multiple pathways involved in cancer cell growth. They have been identified as inhibitors of key enzymes like topoisomerase II and focal adhesion kinase .

Case Study:

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that this compound exhibits significant cytotoxic effects with an IC50 value indicating effective inhibition of cell viability .

Data Table: Anticancer Efficacy

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 23.29 |

| This compound | LoVo (colon cancer) | 2.44 |

Anticonvulsant Activity

The anticonvulsant properties of thiadiazoles have also been documented. Research indicates that compounds with the thiadiazole scaffold can provide therapeutic benefits in managing seizures.

Findings:

In animal models, certain derivatives demonstrated comparable efficacy to standard anticonvulsant medications such as phenytoin and carbamazepine .

Data Table: Anticonvulsant Efficacy

| Compound | Model Organism | Efficacy |

|---|---|---|

| This compound | Rat | Significant |

Mechanism of Action

The mechanism of action of 3-Amino-5-benzylthio-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound’s mesoionic character allows it to cross cellular membranes and interact strongly with biological targets. It has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which plays a crucial role in the folding of numerous proteins . Inhibition of Hsp90 leads to the degradation of several oncoproteins, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents at positions 3 and 5 of the 1,2,4-thiadiazole ring significantly alter physicochemical and biological properties:

Key Observations :

- Lipophilicity: The benzylthio group in the main compound increases hydrophobicity compared to methyl or amino substituents .

- Electron Effects : Electron-withdrawing groups (e.g., -O in thiadiazol-3-one derivatives) reduce ring electron density, altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Key Observations :

- Solubility : Methyl and acetylated derivatives exhibit higher water solubility due to reduced steric hindrance and polar functional groups .

- Thermal Stability: Aromatic substituents (e.g., phenyl, benzylthio) enhance thermal stability, as seen in polymer applications of 5-amino-3-phenyl derivatives .

Key Observations :

- Neurodegenerative Applications: Amino-substituted thiadiazoles (e.g., 5-amino-3-phenyl) show promise in targeting amyloid-β pathways .

Data Tables

Table 1: Comparative Structural and Functional Analysis

(Refer to Section 2.1 for details.)

Biological Activity

3-Amino-5-benzylthio-1,2,4-thiadiazole is a compound belonging to the class of thiadiazoles, which have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds that contain nitrogen and sulfur atoms. The 1,2,4-thiadiazole ring system is particularly notable for its ability to interact with various biological targets due to its unique structural features. The presence of amino and thio groups in compounds like this compound enhances their reactivity and potential biological efficacy.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that compounds similar to this compound demonstrate moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Microorganism | Activity (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Anticonvulsant Activity

Thiadiazoles are also recognized for their anticonvulsant properties. Studies have shown that derivatives like this compound can significantly reduce seizure activity in animal models.

| Model | Seizure Reduction (%) |

|---|---|

| Maximal Electroshock Test | 75 |

| PTZ-induced Seizures | 68 |

These findings support the potential use of this compound in treating epilepsy and other seizure disorders.

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazoles have been documented in various studies. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Pattanayak et al. evaluated a series of thiadiazole derivatives against common bacterial strains. The results indicated that compounds with benzylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

- Cytotoxicity Assessment : In a recent study published in Molecules, researchers assessed the cytotoxic effects of various thiadiazole derivatives on cancer cell lines using the MTS assay. The results demonstrated that the presence of a benzylthio group significantly improved the anticancer activity of these compounds .

- Anticonvulsant Activity Evaluation : A research article highlighted the anticonvulsant properties of several thiadiazole derivatives through behavioral tests in rodent models. The study concluded that compounds containing amino and thio groups were particularly effective in reducing seizure frequency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-5-benzylthio-1,2,4-thiadiazole, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione reacts with haloalkanes to form S-alkyl derivatives. Key intermediates are confirmed using modern physicochemical methods, including -NMR, -NMR, IR spectroscopy, and elemental analysis to verify purity and structural integrity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

Multinuclear NMR spectroscopy (, ) is critical for resolving the heterocyclic backbone and substituent positions. IR spectroscopy identifies functional groups (e.g., thioether or amine stretches). Mass spectrometry (MS) and X-ray crystallography (where applicable) provide additional confirmation of molecular weight and spatial arrangement .

Q. How are reaction conditions optimized for introducing benzylthio groups into the thiadiazole core?

Reactions often employ polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres to prevent oxidation. Temperature (60–100°C) and base selection (e.g., KCO) are critical for nucleophilic substitution efficiency. Progress is monitored via TLC or HPLC to ensure completion .

Advanced Research Questions

Q. How does tautomerism influence the biological activity of this compound derivatives?

Theoretical studies (DFT calculations) and experimental data (UV-Vis, X-ray) indicate that the amino tautomer is dominant in solution and solid states. This tautomeric form enhances hydrogen-bonding interactions with biological targets, such as enzymes or receptors, which is critical for antimicrobial or kinase-inhibitory activity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiadiazole derivatives?

Contradictions often arise from substituent effects or assay variability. Systematic structure-activity relationship (SAR) studies are recommended, varying substituents (e.g., electron-withdrawing groups on the benzyl ring) while standardizing assays (e.g., MIC values for antimicrobial activity). Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) clarifies mechanisms .

Q. How can computational methods enhance the design of this compound-based inhibitors?

Molecular docking and molecular dynamics simulations predict binding modes to targets like GSK3β or bacterial enzymes. For example, the benzylthio group’s lipophilicity improves membrane permeability, while the amino group anchors hydrogen bonds in active sites. Free-energy perturbation (FEP) calculations refine potency estimates .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Side reactions (e.g., over-alkylation or oxidation) are mitigated by controlling stoichiometry and using mild oxidizing agents (e.g., HO for sulfoxide formation). Microwave-assisted synthesis reduces reaction times and improves yields for small-scale research, but flow chemistry may be preferable for larger batches .

Q. Methodological Considerations

- Data Contradiction Analysis : Compare synthetic protocols (e.g., solvent, catalyst) and biological testing conditions (e.g., cell lines, incubation times) across studies to identify variables affecting reproducibility .

- Experimental Design : Prioritize modular synthesis to systematically explore substituent effects on the thiadiazole core .

Properties

IUPAC Name |

5-benzylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSHLDJUHMNAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373337 | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-11-0 | |

| Record name | 5-[(Phenylmethyl)thio]-1,2,4-thiadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60093-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.